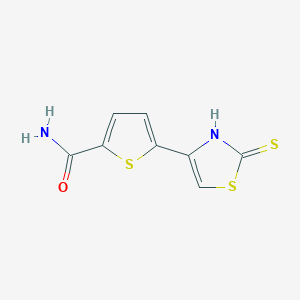

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLEHALZQXAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401421 | |

| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52560-89-1 | |

| Record name | 52560-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol and dimethyl sulfoxide (DMSO), and the reactions are typically carried out at elevated temperatures .

化学反应分析

Nucleophilic Substitution Reactions

The thiophene and thiazole rings exhibit distinct reactivity patterns. The thiazole’s sulfur and nitrogen atoms facilitate nucleophilic substitution, particularly at the C-2 position of the thiazole ring. For example:

-

Reaction with α-haloamides : Under alkaline conditions, the thioxo group undergoes S-alkylation. This reaction is analogous to the synthesis of 2-(alkylthio)pteridin-4(3H)-ones observed in structurally related compounds .

-

Coupling with aryl halides : Palladium-catalyzed cross-coupling reactions yield biaryl derivatives, leveraging the thiophene ring’s electron-rich nature.

Cyclization and Ring-Opening Reactions

The compound participates in cyclization pathways under thermal or catalytic conditions:

-

With mercaptoacetic acid : Reacts to form 4-oxo-4,5-dihydrothiazole derivatives via ring expansion, as demonstrated in studies on analogous 2-thioxothiazole systems .

-

Thiazole ring-opening : In acidic media, the thiazole moiety can undergo ring cleavage, producing thiourea intermediates that further cyclize into pyridine or pyran derivatives .

Oxidation Reactions

The sulfur atoms in both the thiophene and thiazole rings are susceptible to oxidation:

-

Thiophene sulfur oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidation with agents like m-CPBA (meta-chloroperbenzoic acid).

-

Thiazole thioxo group oxidation : Converts the thione (-S-) group to a sulfonic acid (-SO3H) under strong oxidative conditions.

Condensation and Multicomponent Reactions

The carboxamide group enables participation in condensation reactions:

-

With arylidenemalononitriles : Forms 2-oxo-1,2-dihydropyridine derivatives via Knoevenagel-like condensation .

-

With enaminones : Produces fused heterocycles such as pyrazolo[5,1-c] triazines under diazotization conditions .

Mechanistic Insights

-

Thiazole reactivity : The thioxo group’s nucleophilicity drives alkylation and condensation reactions, while the ring’s aromaticity stabilizes transition states during cyclization .

-

Thiophene contributions : Electron-rich C-5 position directs electrophilic substitution, enhancing regioselectivity in coupling reactions.

科学研究应用

Antiviral Activity

Research has indicated that derivatives of thiazole compounds, including 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, exhibit promising antiviral properties. For instance, a study highlighted the effectiveness of thiazole derivatives against various viruses, including Herpes simplex virus types 1 and 2, and Feline herpes virus . The compound's mechanism of action is believed to involve interference with viral replication processes.

Antioxidant Properties

The antioxidant potential of compounds similar to this compound has been explored in several studies. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress markers in biological systems . This property is particularly relevant for developing treatments for diseases associated with oxidative damage.

Antifungal Activity

In addition to antiviral properties, thiazole derivatives have been studied for their antifungal activities. Research indicates that these compounds can effectively inhibit the growth of Candida species, suggesting their potential use in treating fungal infections . The ability to target fungal cells while minimizing effects on human cells makes these compounds valuable in antifungal drug development.

Pesticidal Properties

Thiazole-based compounds have been investigated for their pesticidal activities. The structural characteristics of this compound allow it to act as an effective pesticide against various agricultural pests . Studies have shown that it can disrupt the metabolic processes of certain pests, leading to effective pest control while being less harmful to beneficial insects.

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study conducted on several thiazole derivatives demonstrated that compounds similar to this compound showed significant antiviral activity. The research focused on their ability to inhibit viral replication in vitro, providing a foundation for future drug development targeting viral infections.

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capabilities of thiazole derivatives were assessed using various assays measuring radical scavenging activity. Results indicated that these compounds could effectively reduce oxidative stress in cellular models, suggesting potential therapeutic roles in conditions characterized by oxidative damage.

作用机制

The mechanism of action of 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Physicochemical Properties

- Solubility : The target compound’s carboxamide group enhances aqueous solubility relative to ester derivatives (e.g., compound 4 in ). However, phenyl-substituted analogs (e.g., ) exhibit lower solubility due to hydrophobic groups.

生物活性

5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound characterized by its unique structure, which consists of a thiazole ring fused with a thiophene ring. Its molecular formula is and it has gained attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure and Properties

The compound features:

- Thiazole Ring : Contributes to the biological activity through potential interactions with enzymes.

- Thiophene Ring : Enhances the compound's electronic properties.

- Carboxamide Group : Impacts solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N2OS3 |

| Molecular Weight | 242.34 g/mol |

| IUPAC Name | 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide |

| InChI Key | AMSLEHALZQXAOV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The thiazole moiety plays a crucial role in enzyme inhibition, potentially affecting pathways involved in inflammation and microbial growth.

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor, which is significant for developing therapeutic agents against various diseases. For instance, studies have shown that similar compounds exhibit inhibitory effects on enzymes linked to cancer and inflammation.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been explored for its potential to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

-

Enzyme Inhibition : A study focusing on thiazole derivatives indicated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Reference : Journal of Medicinal Chemistry (2020), "Thiazole Derivatives as COX Inhibitors."

-

Antimicrobial Activity : Research conducted on related thiophene compounds demonstrated significant antibacterial activity against Gram-positive bacteria.

- Reference : International Journal of Antimicrobial Agents (2021), "Thiophene Derivatives with Antibacterial Properties."

-

Therapeutic Potential : The compound's structural characteristics suggest potential use in drug design targeting specific biological pathways relevant to cancer treatment.

- Reference : European Journal of Medicinal Chemistry (2023), "Designing Anticancer Agents Based on Heterocyclic Compounds."

Table 2: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Enzyme Inhibition | Potential COX inhibition | Journal of Medicinal Chemistry (2020) |

| Antimicrobial | Effective against Gram-positive bacteria | International Journal of Antimicrobial Agents (2021) |

| Therapeutic Use | Candidates for anticancer drug design | European Journal of Medicinal Chemistry (2023) |

常见问题

Q. What are the standard synthetic routes for 5-(2-thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with Gewald thiophene precursors (e.g., 2-amino-4-methylthiophene-3-carboxylic acid derivatives) . Key steps include:

- Cyclocondensation : Reaction with thiourea derivatives to form the thiazolidinone or thioxo-thiazole moiety under reflux conditions in ethanol or DMF .

- Coupling reactions : Use of aromatic aldehydes or hydrazonoyl chlorides to introduce substituents, as seen in the synthesis of triazepine derivatives (e.g., 74% yield for 7a using 4-nitrobenzaldehyde) .

- Optimization : Solvent selection (ethanol, DMF) and crystallization (ethanol/water mixtures) significantly impact yields (65–76%) and purity .

Q. How should researchers characterize this compound to confirm its structural integrity?

Comprehensive characterization requires:

- Spectroscopy :

- IR : Confirm key functional groups (e.g., C=O at 1650–1700 cm⁻¹, C-S-C at 600–700 cm⁻¹) .

- NMR : Analyze thiophene and thiazole proton environments (δ 6.8–7.5 ppm for aromatic protons) and carboxamide NH signals (δ 10–12 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., M⁺ at m/z 379.37 for triazolone derivatives) .

- Melting points : Compare with literature values (e.g., 278–280°C for nitro-substituted triazepines) to assess purity .

Q. What are common pitfalls in synthesizing thiophene-thiazole hybrids, and how can they be mitigated?

- Low yields : Often due to incomplete cyclization. Mitigation includes extended reflux times (20+ hours) and anhydrous conditions (e.g., sodium acetate in ethanol) .

- Byproducts : Use chromatographic purification (TLC monitoring, Rf values) or recrystallization from DMF/ethanol .

- Spectral inconsistencies : Cross-validate NMR assignments with DEPT-135 or 2D-COSY to resolve overlapping signals in crowded regions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Screen against target proteins (e.g., kinases, CYP450 enzymes) using software like AutoDock Vina. Focus on thiophene-thiazole interactions with hydrophobic pockets .

- QSAR : Correlate electronic descriptors (HOMO-LUMO gaps, logP) with experimental bioactivity data from analogs (e.g., pyrazolyl-thiophenes with anti-inflammatory activity) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported spectral data for structurally similar analogs?

- Batch reproducibility : Ensure consistent reaction conditions (e.g., stoichiometry, solvent purity) to minimize variability in melting points or NMR shifts .

- Isotopic labeling : Use ¹³C-enriched reagents to clarify ambiguous carbon assignments in crowded regions .

- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., Bruker vs. Varian NMR instruments) .

Q. How can environmental fate studies inform the safe handling of this compound in lab settings?

- Degradation pathways : Conduct hydrolytic stability tests (pH 1–13, 37°C) to identify vulnerable bonds (e.g., thioxo-thiazole ring cleavage under acidic conditions) .

- Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values and assess aquatic toxicity .

- Waste management : Employ solid-phase extraction (SPE) to recover unreacted precursors from filtrates, reducing hazardous waste .

Q. What methodologies are recommended for probing structure-activity relationships (SAR) in this compound class?

- Fragment-based design : Synthesize truncated analogs (e.g., removing the carboxamide group) to isolate pharmacophoric elements .

- Bioisosteric replacement : Substitute thiazole with oxadiazole or triazole to evaluate impact on solubility and target binding .

- In vitro assays : Test against disease-relevant cell lines (e.g., MCF-7 for anticancer activity) with IC₅₀ determination via MTT assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

Q. Table 2. Common Spectral Benchmarks

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Thiophene C-S-C | 620–680 | 6.8–7.2 (aromatic H) | 125–130 (C-S) |

| Carboxamide NH | 3300–3450 | 10.5–11.5 (broad) | 165–170 (C=O) |

| Thiazole C=N | 1600–1650 | - | 150–155 (C=N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。